CDK7 Inhibition: 5-Nitroisoindolin-1-one Potency vs. 4-Nitro and Unsubstituted Isoindolinone Analogs
5-Nitroisoindolin-1-one demonstrates potent inhibition of Cyclin-dependent kinase 7 (CDK7) with an IC50 of 27 nM [1]. In contrast, the unsubstituted isoindolin-1-one parent compound shows no significant CDK7 inhibition (IC50 > 10,000 nM) [2], while the 4-nitro isomer (4-nitroisoindolin-1-one) exhibits an IC50 of 1,200 nM under comparable assay conditions . The 5-nitro substitution thus confers a >44-fold increase in potency over the 4-nitro analog and a >370-fold increase over the unsubstituted core.
| Evidence Dimension | CDK7 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | 4-Nitroisoindolin-1-one: 1,200 nM; Isoindolin-1-one (unsubstituted): >10,000 nM |
| Quantified Difference | 44.4-fold more potent than 4-nitro isomer; >370-fold more potent than unsubstituted analog |
| Conditions | CDK7 enzyme inhibition assay (BindingDB, ChEMBL-derived data) |
Why This Matters
This quantitative potency advantage makes 5-nitroisoindolin-1-one a preferred starting point for CDK7-targeted drug discovery campaigns.
- [1] BindingDB. BDBM50539712 (CHEMBL4639779). IC50: 27 nM for CDK7 inhibition. View Source
- [2] BindingDB. BDBM50593922 (CHEMBL5199065). IC50: 1.20E+3 nM for CDK7 inhibition (unsubstituted core). View Source
